molecular formula C12H10ClN3O3S B4284007 N-(4-chloro-3-nitrophenyl)-N'-(2-thienylmethyl)urea

N-(4-chloro-3-nitrophenyl)-N'-(2-thienylmethyl)urea

Cat. No.: B4284007
M. Wt: 311.74 g/mol
InChI Key: ONXCZCHAKGMVLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-3-nitrophenyl)-N'-(2-thienylmethyl)urea, also known as S-ethyl-N-(4-chloro-3-nitrophenyl)isothiourea (ECNI), is a synthetic compound that has been extensively studied for its potential applications in scientific research. The compound is a member of the isothiourea family of compounds, which have been shown to have a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of ECNI is not fully understood, but studies have shown that the compound acts as a potent inhibitor of the enzyme nitric oxide synthase (NOS). NOS is an enzyme that is involved in the production of nitric oxide, a signaling molecule that plays a key role in a wide range of physiological processes.
Biochemical and Physiological Effects:
Studies have shown that ECNI has a wide range of biochemical and physiological effects. In addition to its potent antitumor activity, ECNI has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. The compound has also been shown to have potential applications in the treatment of cardiovascular disease and diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of ECNI is its potent antitumor activity, which makes it a promising candidate for the development of new cancer treatments. However, the compound also has some limitations, including its relatively low solubility in water and its potential toxicity at high doses.

Future Directions

There are many potential future directions for research on ECNI. One area of research could be the development of new cancer treatments based on the compound. Another area of research could be the development of new drugs for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies could be conducted to investigate the potential applications of ECNI in the treatment of cardiovascular disease and diabetes.

Scientific Research Applications

ECNI has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of cancer research, where ECNI has been shown to have potent antitumor activity. Studies have also shown that ECNI has potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

Properties

IUPAC Name

1-(4-chloro-3-nitrophenyl)-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O3S/c13-10-4-3-8(6-11(10)16(18)19)15-12(17)14-7-9-2-1-5-20-9/h1-6H,7H2,(H2,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONXCZCHAKGMVLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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